Cas no 2059975-91-4 (4H-Furo[3,2-c]pyran-3a(6H)-carboxylic acid, tetrahydro-, methyl ester)
![4H-Furo[3,2-c]pyran-3a(6H)-carboxylic acid, tetrahydro-, methyl ester structure](https://ja.kuujia.com/scimg/cas/2059975-91-4x500.png)
4H-Furo[3,2-c]pyran-3a(6H)-carboxylic acid, tetrahydro-, methyl ester 化学的及び物理的性質
名前と識別子
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- 4H-Furo[3,2-c]pyran-3a(6H)-carboxylic acid, tetrahydro-, methyl ester
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- インチ: 1S/C9H14O4/c1-11-8(10)9-3-5-13-7(9)2-4-12-6-9/h7H,2-6H2,1H3
- InChIKey: XHJFJKJPRSGAFL-UHFFFAOYSA-N
- ほほえんだ: C1OCCC2OCCC12C(OC)=O
4H-Furo[3,2-c]pyran-3a(6H)-carboxylic acid, tetrahydro-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-341331-0.25g |
methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate |
2059975-91-4 | 0.25g |
$972.0 | 2023-02-23 | ||
Enamine | EN300-341331-10.0g |
methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate |
2059975-91-4 | 10.0g |
$4545.0 | 2023-02-23 | ||
Enamine | EN300-341331-1.0g |
methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate |
2059975-91-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-341331-0.5g |
methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate |
2059975-91-4 | 0.5g |
$1014.0 | 2023-02-23 | ||
Enamine | EN300-341331-5.0g |
methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate |
2059975-91-4 | 5.0g |
$3065.0 | 2023-02-23 | ||
Enamine | EN300-341331-0.05g |
methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate |
2059975-91-4 | 0.05g |
$888.0 | 2023-02-23 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059892-1g |
Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate |
2059975-91-4 | 95% | 1g |
¥5180.0 | 2023-03-11 | |
Enamine | EN300-341331-0.1g |
methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate |
2059975-91-4 | 0.1g |
$930.0 | 2023-02-23 | ||
Enamine | EN300-341331-2.5g |
methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate |
2059975-91-4 | 2.5g |
$2071.0 | 2023-02-23 |
4H-Furo[3,2-c]pyran-3a(6H)-carboxylic acid, tetrahydro-, methyl ester 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
4H-Furo[3,2-c]pyran-3a(6H)-carboxylic acid, tetrahydro-, methyl esterに関する追加情報
4H-Furo[3,2-c]pyran-3a(6H)-carboxylic Acid, Tetrahydro-, Methyl Ester
The compound with CAS No. 2059975-91-4, known as 4H-Furo[3,2-c]pyran-3a(6H)-carboxylic acid, tetrahydro-, methyl ester, is a fascinating molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydrofuranopyrans, which are bicyclic structures combining a furan and a pyran ring. The methyl ester functional group adds to its versatility, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Recent studies have highlighted the biological activity of this compound, particularly its potential as a modulator of cellular pathways involved in inflammation and oxidative stress. Researchers have explored its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory processes. These findings suggest that the compound could be developed into a novel anti-inflammatory agent with reduced side effects compared to traditional therapies.
The synthesis of 4H-Furo[3,2-c]pyran-3a(6H)-carboxylic acid, tetrahydro-, methyl ester involves a multi-step process that typically begins with the preparation of the parent furanopyran structure. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the reaction conditions, ensuring high yields and purity. The use of green chemistry principles in these syntheses has also been reported, aligning with current trends toward sustainable chemical practices.
In terms of applications, this compound has shown promise in the development of neuroprotective agents. Preclinical studies indicate that it may protect neurons from damage caused by oxidative stress and excitotoxicity, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its ability to cross the blood-brain barrier has been demonstrated in animal models, further supporting its therapeutic potential.
The structural uniqueness of this compound lies in its bicyclic framework, which provides both rigidity and flexibility necessary for interactions with biological targets. The methyl ester group enhances solubility and bioavailability, while the tetrahydrofuranopyran core offers opportunities for further functionalization. This dual functionality makes it an attractive scaffold for drug design.
Recent advancements in computational chemistry have allowed researchers to perform detailed docking studies to understand how this compound interacts with target proteins at the molecular level. These studies have revealed key binding motifs that could be exploited to improve potency and selectivity. Furthermore, machine learning algorithms are being used to predict its pharmacokinetic properties, aiding in the optimization of drug delivery systems.
In conclusion, 4H-Furo[3,2-c]pyran-3a(6H)-carboxylic acid, tetrahydro-, methyl ester is a versatile compound with significant potential in pharmaceutical research. Its unique structure, combined with promising biological activity and advanced synthetic methods, positions it as a valuable tool in the development of novel therapeutics. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in both academic and industrial settings.
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